

Application Notes and Protocols for 4-Benzylphenol in Organic Synthesis

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Compound of Interest

Compound Name: **4-Benzylphenol**

Cat. No.: **B016752**

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Introduction

4-Benzylphenol, also known as α -Phenyl-p-cresol or 4-hydroxydiphenylmethane, is a versatile organic compound widely utilized as a building block in chemical synthesis.^{[1][2]} Its structure, featuring a phenolic hydroxyl group and a benzyl substituent, provides multiple reactive sites for functionalization, making it a valuable precursor for a diverse range of molecules.^[3] It serves as an intermediate in the synthesis of pharmaceuticals, antioxidants, and specialty materials like liquid crystals.^{[4][5][6][7]} Historically, it has also been used as a germicide, antiseptic, and preservative.^{[1][2]} This document provides detailed application notes and experimental protocols for key reactions involving **4-benzylphenol**, aimed at researchers in organic chemistry and drug development.

Physicochemical Properties of 4-Benzylphenol

A summary of the key physical and chemical properties of **4-benzylphenol** is presented below.

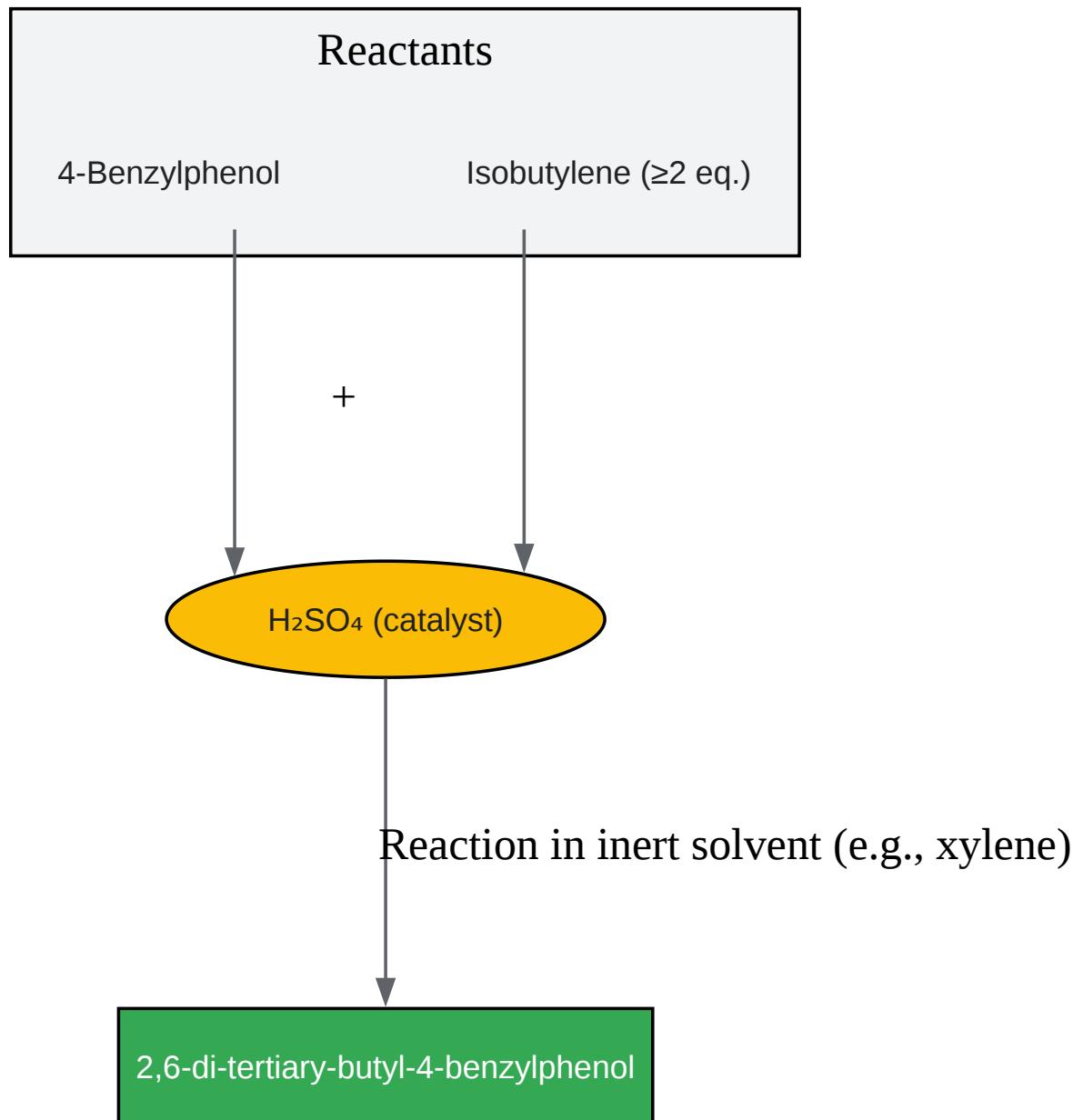
Property	Value	Reference
CAS Number	101-53-1	[1] [8]
Molecular Formula	C ₁₃ H ₁₂ O	[2] [8]
Molecular Weight	184.23 g/mol	[2]
Appearance	White Solid	[1]
Melting Point	79-81 °C	[1]
Boiling Point	198-200 °C at 10 mmHg	[1]
Synonyms	p-Benzylphenol, 4-Hydroxydiphenylmethane, α -Phenyl-p-cresol	[2]

Application Note 1: Synthesis of Alkylated Phenols as Antioxidants

4-Benzylphenol serves as a key starting material for the synthesis of sterically hindered phenolic antioxidants. The introduction of bulky alkyl groups, such as tertiary-butyl groups, ortho to the hydroxyl moiety enhances the compound's antioxidant properties and oil solubility. A notable example is the synthesis of 2,6-di-tertiary-butyl-**4-benzylphenol**, which is effective at stabilizing petroleum products against oxidation.[\[6\]](#)

Reaction Scheme: Alkylation of 4-Benzylphenol

The reaction involves the acid-catalyzed alkylation of **4-benzylphenol** with isobutylene. The bulky tert-butyl groups are directed to the positions ortho to the hydroxyl group.



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Caption: Acid-catalyzed alkylation of **4-benzylphenol**.

Experimental Protocol: Synthesis of 2,6-di-tertiary-butyl-4-benzylphenol

This protocol is adapted from the procedure described in US Patent 2,248,831.[6]

- Reaction Setup: Dissolve **4-benzylphenol** in an inert solvent, such as xylene, to create a 50% solution in a reaction vessel equipped for gas inlet and stirring.
- Catalyst Addition: Add approximately half of the total required amount of concentrated sulfuric acid to the solution.
- Isobutylene Addition (First Stage): Slowly bubble isobutylene gas into the stirred mixture. Monitor the absorption of the gas.
- Catalyst Addition (Second Stage): Once a substantial proportion of isobutylene has been absorbed, add the remaining portion of the sulfuric acid catalyst.
- Isobutylene Addition (Second Stage): Continue to pass isobutylene into the mixture until a total of at least two molar equivalents (preferably three, to account for polymerization) have been absorbed per mole of **4-benzylphenol**.[6]
- Work-up: Upon completion, neutralize the catalyst. The product can be isolated by removing the solvent under reduced pressure and further purified by crystallization or distillation.
- Characterization: The final product, 2,6-di-tertiary-butyl-**4-benzylphenol**, is an oil-soluble compound that is insoluble in water and dilute aqueous alkali solutions.[6]

Quantitative Data: Elemental Analysis

The composition of the synthesized product can be confirmed by elemental analysis.[6]

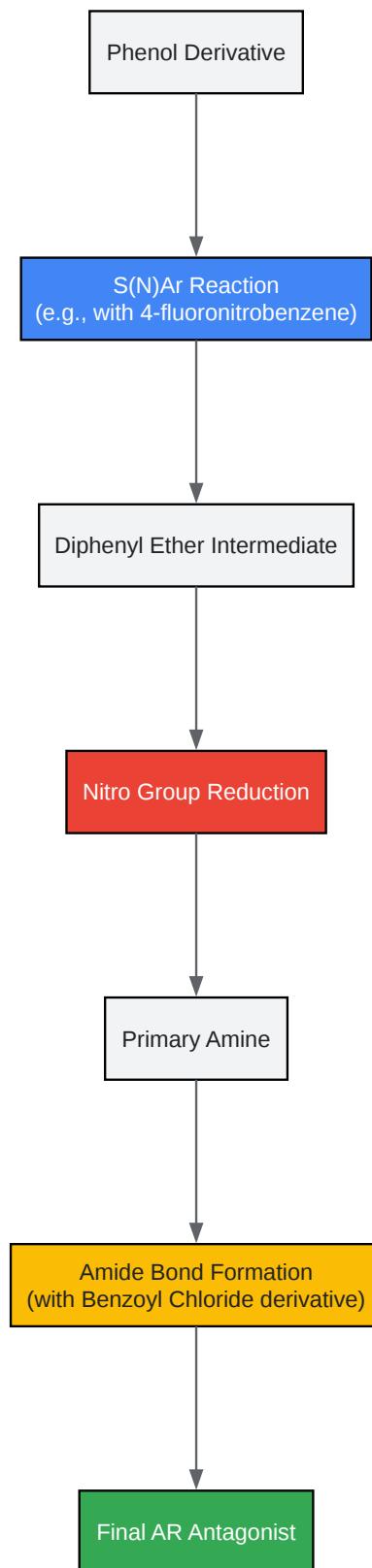
Element	Found (%)	Calculated for C ₂₁ H ₂₈ O (%)
Carbon	85.21	85.08
Hydrogen	9.50	9.52
Oxygen	Balance	5.40

Application Note 2: Precursor for Androgen Receptor Antagonists

Derivatives of **4-benzylphenol** are valuable scaffolds in medicinal chemistry. For instance, complex 4-phenoxyphenol structures, which can be conceptually derived from **4-benzylphenol**-like precursors, have been synthesized and identified as potent antagonists of the androgen receptor (AR).^[4] These compounds are of significant interest for the development of treatments for prostate cancer. The synthesis involves multi-step pathways, including SNAr reactions and amide bond formations.^[4]

General Synthesis Workflow

The synthesis of these antagonists often starts with simpler phenolic compounds, which are elaborated through sequential reactions to build the final complex molecule.



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Caption: Synthetic pathway for androgen receptor antagonists.

Experimental Protocol: Amide Bond Formation (Representative Step)

This protocol is a representative procedure for the amide coupling step as described in the synthesis of 4-(4-benzoylaminophenoxy)phenol derivatives.[\[4\]](#)

- **Reactant Preparation:** In a round-bottom flask, dissolve the primary amine intermediate (e.g., compound 14 from the cited paper, 1.0 equiv) in a suitable anhydrous solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
- **Base Addition:** Add a non-nucleophilic base, such as triethylamine or pyridine (1.2-1.5 equiv), to the solution and cool the mixture to 0 °C in an ice bath.
- **Acylating Agent Addition:** Slowly add the corresponding benzoyl chloride derivative (1.1 equiv) to the stirred solution.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final amide.

Quantitative Data: Biological Activity

The synthesized compounds exhibit potent antiandrogenic activity against various human prostate cancer cell lines.[\[4\]](#)

Compound	SC-3 (WT AR) IC ₅₀ (μM)	LNCaP (T877A) IC ₅₀ (μM)	22Rv1 (H874Y) IC ₅₀ (μM)
22	0.75	0.043	0.22

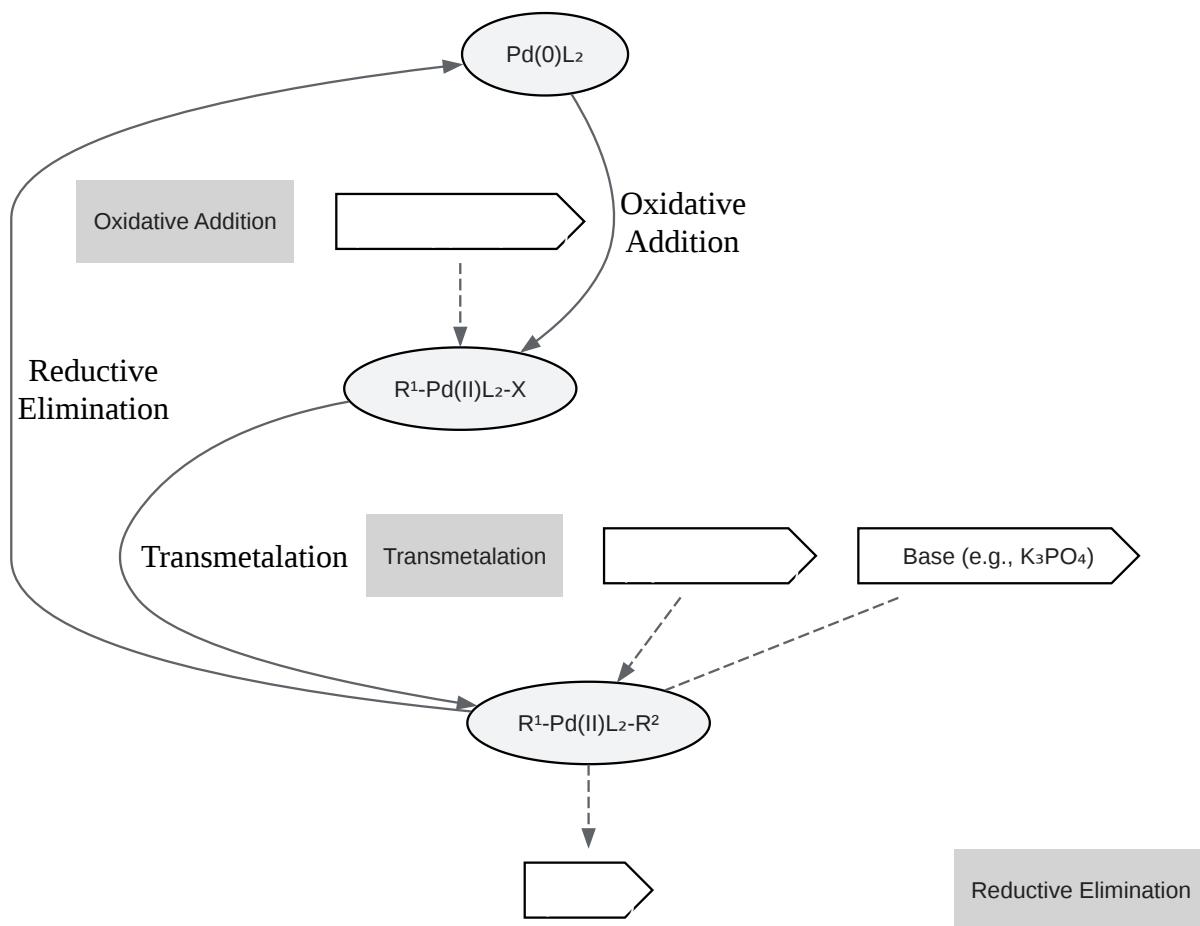
WT = Wild-Type, T877A/H874Y = Mutated AR

Application Note 3: Use in Palladium-Catalyzed Cross-Coupling Reactions

While not always a direct starting material, the **4-benzylphenol** scaffold is highly relevant to modern C-C bond-forming reactions like the Suzuki-Miyaura cross-coupling.^{[3][9]} To participate as an electrophile, the phenolic hydroxyl group can be converted into a better leaving group, such as a triflate (-OTf). The resulting aryl triflate can then be coupled with a variety of boronic acids to synthesize complex diarylmethane derivatives. This strategy offers an efficient route to molecules that are otherwise difficult to prepare.^{[10][11]}

Catalytic Cycle: Suzuki-Miyaura Coupling

The mechanism involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.



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Caption: The catalytic cycle of Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Benzylphenol Derivative

This is a general protocol for the coupling of an aryl triflate (derived from **4-benzylphenol**) with an arylboronic acid, adapted from established methodologies.[12]

- Pre-reaction Setup: To an oven-dried reaction flask, add the 4-benzylphenyl triflate (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as $\text{Pd}(\text{OAc})_2$ (2 mol%) or $\text{PdCl}_2(\text{dppf})$ (2-4 mol%), a suitable ligand like XPhos or SPhos (4 mol%), and a base, typically potassium phosphate (K_3PO_4) (2.0 equiv).[12]
- Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
- Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 10:1 ratio), via syringe.[12]
- Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress using TLC or LC-MS.
- Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.
- Washing: Combine the organic layers and wash with water and then brine.
- Purification: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired diarylmethane product.[12]

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